

# "physical and chemical properties of 2-Amino-4-hydroxy-6-methylpyrimidine"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-4-hydroxy-6-methylpyrimidine

Cat. No.: B160893

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## An In-depth Technical Guide to 2-Amino-4-hydroxy-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Amino-4-hydroxy-6-methylpyrimidine**. It includes detailed experimental protocols, spectral data analysis, and visualizations of key chemical processes and its role in synthetic chemistry.

## Chemical and Physical Properties

**2-Amino-4-hydroxy-6-methylpyrimidine**, also known by synonyms such as 6-Methylisocytosine and Mecytosine, is a heterocyclic organic compound. It serves as a crucial intermediate in the synthesis of various biologically active molecules.<sup>[1]</sup> Its fundamental properties are summarized below.

## Physical Properties

The key physical properties of **2-Amino-4-hydroxy-6-methylpyrimidine** are presented in Table 1. The compound is a white to cream-colored powder with a very high melting point, indicating strong intermolecular forces in its solid state. It is sparingly soluble in water but shows good solubility in several polar organic solvents.

Table 1: Physical Properties of **2-Amino-4-hydroxy-6-methylpyrimidine**

Property	Value	Citations
Appearance	White to cream powder	[2]
Melting Point	>300 °C	[2]
Solubility in Water	Insoluble	
Solubility in Organic Solvents	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate	[3]

Note: Quantitative solubility data is not readily available in published literature. Solubility is generally determined gravimetrically at various temperatures to assess thermodynamic properties of dissolution.[4][5]

## Chemical Properties

The chemical identity and properties of **2-Amino-4-hydroxy-6-methylpyrimidine** are detailed in Table 2. A key feature of this molecule is its ability to exist in tautomeric forms.

Table 2: Chemical Properties of **2-Amino-4-hydroxy-6-methylpyrimidine**

Property	Value	Citations
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N <sub>3</sub> O	
Molecular Weight	125.13 g/mol	[6]
IUPAC Name	2-amino-6-methyl-1H-pyrimidin-4-one	[2]
CAS Number	3977-29-5	
pKa	Data not available in literature	
LogP (Octanol/Water)	0.073 (Crippen Method)	[5]

## Tautomerism

**2-Amino-4-hydroxy-6-methylpyrimidine** exhibits keto-enol tautomerism. The equilibrium favors the keto form, 2-amino-6-methylpyrimidin-4(3H)-one, particularly in the solid state.<sup>[6][7]</sup> This transformation involves the migration of a proton between the hydroxyl group and the adjacent ring nitrogen atom.

Caption: Keto-enol tautomerism of the pyrimidine core.

## Experimental Protocols

### Synthesis via Condensation Reaction

A common and effective method for synthesizing **2-Amino-4-hydroxy-6-methylpyrimidine** is the condensation of ethyl acetoacetate with guanidine.<sup>[8]</sup> This reaction is typically carried out in the presence of a base, such as sodium ethoxide.

Materials:

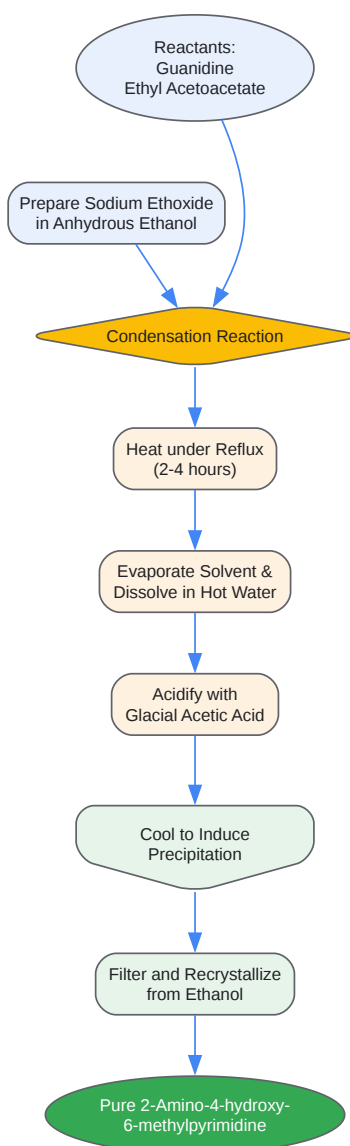
- Sodium metal
- Anhydrous ethanol
- Ethyl acetoacetate
- Guanidine hydrochloride
- Glacial acetic acid
- Deionized water

Procedure:

- **Preparation of Sodium Ethoxide Solution:** In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve sodium (1 molar equivalent) in anhydrous ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
- **Reaction with Guanidine:** To a separate solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride (1.02 molar equivalents). The resulting precipitate of sodium

chloride is removed by filtration.

- Condensation: The clear ethanolic solution of guanidine is then added to a solution of ethyl acetoacetate (1 molar equivalent) in ethanol.
- Reflux: The reaction mixture is heated under reflux for 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[9]
- Work-up: After the reaction is complete, the mixture is evaporated to dryness. The solid residue is dissolved in boiling water and then acidified with glacial acetic acid.
- Purification: Upon cooling, **2-Amino-4-hydroxy-6-methylpyrimidine** precipitates out of the solution. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol.[10]



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Caption: Workflow for the synthesis of the target compound.

## Spectral Data and Analysis

Spectroscopic methods are essential for the structural elucidation and quality control of **2-Amino-4-hydroxy-6-methylpyrimidine**.

### Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. The analysis is typically performed on a solid sample using a KBr pellet.

Table 3: Predicted FTIR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Citations
3400 - 3200	N-H Stretching	Amino (NH <sub>2</sub> )	[9]
3200 - 3000	O-H Stretching	Hydroxyl (O-H) / N-H	[9]
2950 - 2850	C-H Stretching	Methyl (CH <sub>3</sub> )	[11]
1700 - 1650	C=O Stretching (Keto form)	Amide/Pyrimidinone	[11]
1650 - 1550	C=N, C=C Ring Stretching	Pyrimidine Ring	[9][11]
1450 - 1350	C-H Bending	Methyl (CH <sub>3</sub> )	

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d<sub>6</sub>.

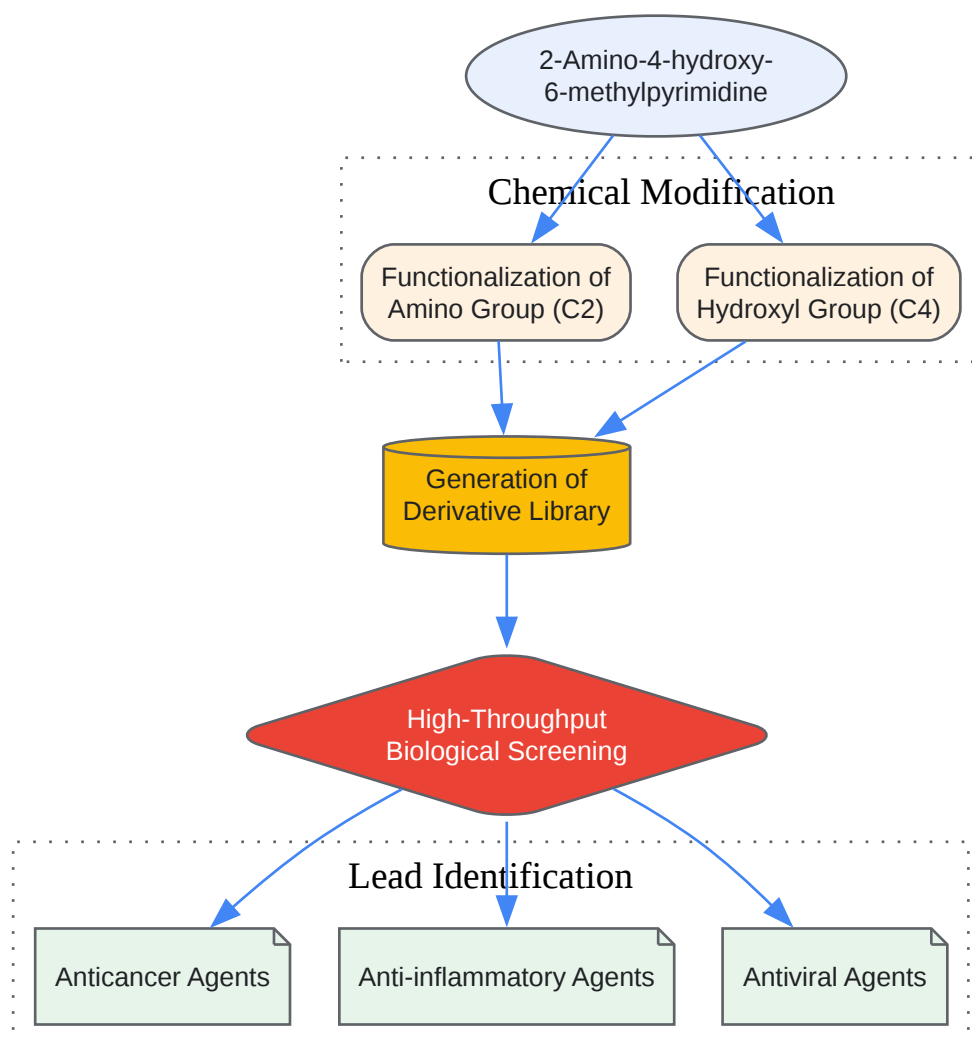
Table 4: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data (in DMSO-d<sub>6</sub>)

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment	Citations
$^1\text{H}$	~10.5 - 11.0	Broad Singlet	Ring N-H (Keto tautomer)	[12]
$^1\text{H}$	~6.5 - 7.0	Broad Singlet	Amino ( $\text{NH}_2$ )	[12]
$^1\text{H}$	~5.5 - 5.8	Singlet	Ring C-H	[12]
$^1\text{H}$	~2.1 - 2.3	Singlet	Methyl ( $\text{CH}_3$ )	
$^{13}\text{C}$	~165	-	C4 (C-OH / C=O)	
$^{13}\text{C}$	~160	-	C6 (C- $\text{CH}_3$ )	[12]
$^{13}\text{C}$	~155	-	C2 (C- $\text{NH}_2$ )	
$^{13}\text{C}$	~95 - 100	-	C5 (CH)	
$^{13}\text{C}$	~20 - 25	-	Methyl ( $\text{CH}_3$ )	

Note: Chemical shifts are estimates and can vary based on solvent, concentration, and temperature.

## Role in Drug Development

**2-Amino-4-hydroxy-6-methylpyrimidine** is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its utility as a versatile chemical scaffold. The pyrimidine core is present in a wide range of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][13] Drug development professionals utilize this compound as a starting material, modifying its functional groups (amino and hydroxyl) to synthesize novel derivatives with desired pharmacological properties.



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Caption: Role as an intermediate in drug discovery.

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Address: 3281 E Guasti Rd

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